molecular formula C7H6ClNO3 B12943869 Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate

Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B12943869
M. Wt: 187.58 g/mol
InChI Key: DESNOBQUJHWSOZ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with the molecular formula C7H6ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Methyl 5-chloro-2-oxo-1,2-dihydropyridine-5-carboxylate
  • Methyl 5-chloro-2-oxo-1,2-dihydropyridine-6-carboxylate

Uniqueness

Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields.

Properties

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

methyl 5-chloro-2-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-6(10)9-3-5(4)8/h2-3H,1H3,(H,9,10)

InChI Key

DESNOBQUJHWSOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)NC=C1Cl

Origin of Product

United States

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